Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate
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Overview
Description
Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate is an organic compound with a complex structure that includes ethyl, ethoxycarbonyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with ethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The ethoxycarbonyl group may also play a role in the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A precursor in the synthesis of Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate.
Ethyl carbamate: Another precursor used in the synthesis.
Trifluoroacetic acid: A related compound with similar trifluoromethyl functionality.
Uniqueness
This compound is unique due to its combination of ethyl, ethoxycarbonyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
ethyl (2Z)-2-ethoxycarbonylimino-3,3,3-trifluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO4/c1-3-15-6(13)5(8(9,10)11)12-7(14)16-4-2/h3-4H2,1-2H3/b12-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYIAKBASUUEE-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OCC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/C(=O)OCC)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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